(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine
Description
(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine (CAS: 436096-80-9) is a secondary amine featuring a benzyl group substituted with an ethoxy moiety at the 2-position and a furan-2-ylmethylamine moiety. This compound is structurally related to chymase inhibitors and metal-coordinating ligands but lacks direct pharmacological data in the literature .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-16-14-8-4-3-6-12(14)10-15-11-13-7-5-9-17-13/h3-9,15H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDDINRILVKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-benzyl)-furan-2-ylmethyl-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-Ethoxybenzyl Alcohol: This can be achieved by the ethoxylation of benzyl alcohol using ethyl iodide in the presence of a base such as potassium carbonate.
Synthesis of Furan-2-ylmethylamine: This intermediate can be prepared by the reaction of furfural with ammonia, followed by reduction.
Coupling Reaction: The final step involves the coupling of 2-Ethoxybenzyl alcohol with furan-2-ylmethylamine using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-Ethoxybenzaldehyde or 2-Ethoxybenzoic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Scientific Research Applications
(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Ethoxy-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on structural formula.
Research Findings and Implications
- Metal Coordination : Imine derivatives demonstrate utility in catalysis, though the target compound’s primary amine may require modification for similar applications .
- Physicochemical Properties : Ethoxy and methoxy groups balance lipophilicity and polarity, making these compounds suitable for both biological and material science applications .
Biological Activity
(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis methods, biological assays, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound this compound has a unique structure characterized by the presence of a furan ring and an ethoxy-benzyl moiety. This structural configuration is believed to contribute to its biological activity, particularly in interactions with various biomolecules.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, including:
- Microwave-Assisted Synthesis : This method allows for rapid synthesis under mild conditions, resulting in high yields.
- Conventional Heating : Traditional heating methods can also be employed, although they may require longer reaction times and more stringent conditions.
Table 1 summarizes the yields obtained from different synthesis methods:
| Synthesis Method | Yield (%) |
|---|---|
| Microwave-Assisted Synthesis | 90+ |
| Conventional Heating | 70-80 |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was tested against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.
Case Study : In vitro assays revealed that at concentrations of 10 µM and 50 µM, the compound reduced cell viability by approximately 30% and 70%, respectively, compared to untreated controls. This suggests a promising potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. In one study, it was found to possess moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 2 shows the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases or kinases, which are crucial for DNA replication and cell cycle progression.
- Receptor Interaction : It may also interact with specific receptors on the cell surface, modulating signaling pathways that lead to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
